4-Ethynyl-1,3-thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-1,3-thiazole-5-carbaldehyde is a heterocyclic compound containing a thiazole ring with an ethynyl group at the 4-position and an aldehyde group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1,3-thiazole-5-carbaldehyde typically involves the use of the Ohira-Bestmann reagent. The starting material, a thiazole aldehyde, undergoes a reaction with the Ohira-Bestmann reagent to introduce the ethynyl group at the 4-position . The reaction conditions generally involve the use of a base such as triethylamine in an appropriate solvent, often under mild conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynyl-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Ethynyl-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Ethynyl-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, compounds containing thiazole rings can interact with various molecular targets, including enzymes and receptors . The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially altering their function. The aldehyde group can form Schiff bases with amines, which can further react to form more complex structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethynyl-2-substituted phenylthiazole
- 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole
- 1,3,4-thiadiazole derivatives
Uniqueness
4-Ethynyl-1,3-thiazole-5-carbaldehyde is unique due to the presence of both an ethynyl group and an aldehyde group on the thiazole ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C6H3NOS |
---|---|
Molekulargewicht |
137.16 g/mol |
IUPAC-Name |
4-ethynyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C6H3NOS/c1-2-5-6(3-8)9-4-7-5/h1,3-4H |
InChI-Schlüssel |
MFWPZDBESRMAOU-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(SC=N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.